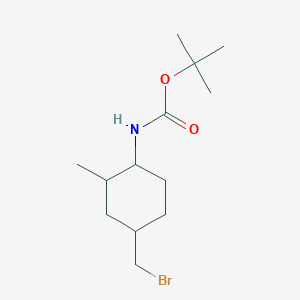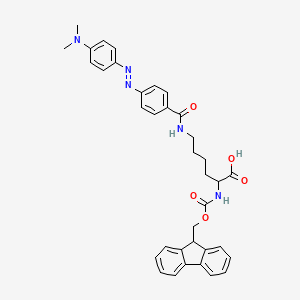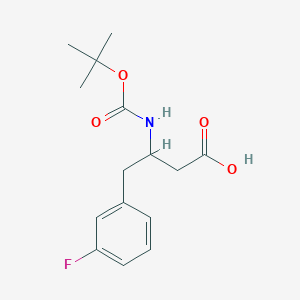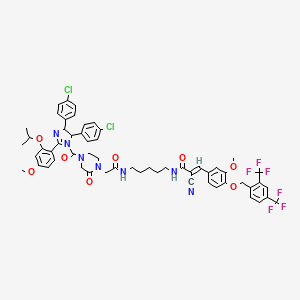
PROTAC ERRalpha Degrader-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC ERRalpha Degrader-2 is a compound designed to specifically degrade estrogen-related receptor alpha (ERRalpha). It consists of an MDM2 ligand binding group, a linker, and an estrogen-related receptor alpha binding group . This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC ERRalpha Degrader-2 involves the conjugation of an MDM2 ligand binding group, a linker, and an estrogen-related receptor alpha binding group . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general PROTAC synthesis involves multiple steps, including the formation of amide bonds, ester bonds, and other linkages under controlled conditions .
Industrial Production Methods
Industrial production methods for PROTAC compounds typically involve large-scale organic synthesis techniques. These methods ensure high purity and yield of the final product. The production process includes rigorous quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions
PROTAC ERRalpha Degrader-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .
Scientific Research Applications
PROTAC ERRalpha Degrader-2 has a wide range of scientific research applications, including:
Mechanism of Action
PROTAC ERRalpha Degrader-2 exerts its effects by recruiting the target protein (estrogen-related receptor alpha) and an E3 ubiquitin ligase to form a ternary complex . This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The compound acts catalytically, meaning it can degrade multiple copies of the target protein without being consumed in the process .
Comparison with Similar Compounds
Similar Compounds
PROTAC ERalpha Degrader-1: Targets estrogen receptor alpha and achieves maximal degradation in human mammary tumor cells.
PROTAC EZH2 Degrader-1: Targets enhancer of zeste homolog 2 (EZH2) and is used in cancer research.
PROTAC FGFR1/2 Degrader: Targets fibroblast growth factor receptors 1 and 2, showing antitumor activity.
Uniqueness
PROTAC ERRalpha Degrader-2 is unique due to its specific targeting of estrogen-related receptor alpha, which is distinct from other estrogen receptors. This specificity allows for more precise modulation of biological pathways associated with estrogen-related receptor alpha, potentially leading to more effective therapeutic outcomes .
Properties
Molecular Formula |
C57H55Cl2F6N7O8 |
|---|---|
Molecular Weight |
1151.0 g/mol |
IUPAC Name |
(E)-N-[5-[[2-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]pentyl]-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C57H55Cl2F6N7O8/c1-34(2)80-47-29-43(77-3)19-20-44(47)53-69-51(36-10-15-41(58)16-11-36)52(37-12-17-42(59)18-13-37)72(53)55(76)71-25-24-70(50(74)32-71)31-49(73)67-22-6-5-7-23-68-54(75)39(30-66)26-35-8-21-46(48(27-35)78-4)79-33-38-9-14-40(56(60,61)62)28-45(38)57(63,64)65/h8-21,26-29,34,51-52H,5-7,22-25,31-33H2,1-4H3,(H,67,73)(H,68,75)/b39-26+ |
InChI Key |
BCMRBUQELZGQDK-JBFMKSPFSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCCCCNC(=O)/C(=C/C4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)/C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCCCCNC(=O)C(=CC4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)
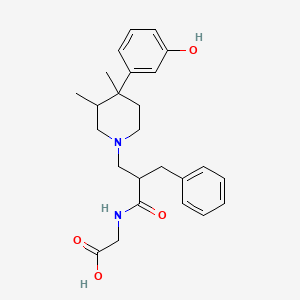

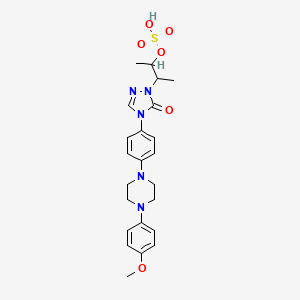
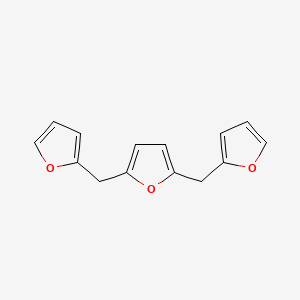
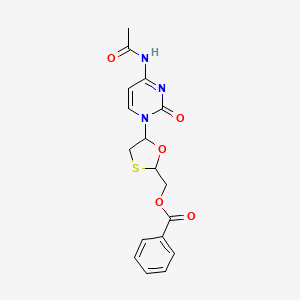
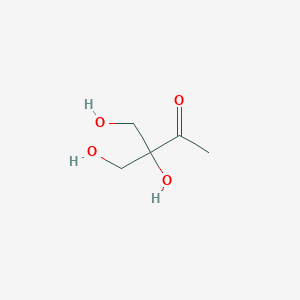
![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B12292714.png)
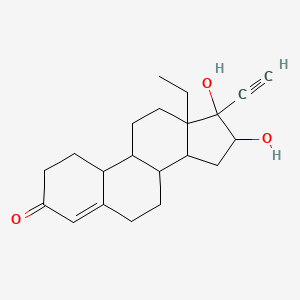
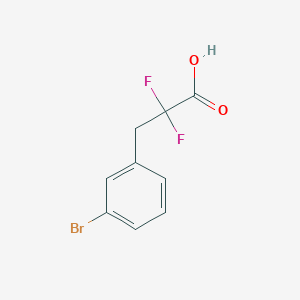
![Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B12292717.png)
